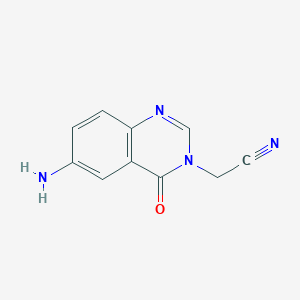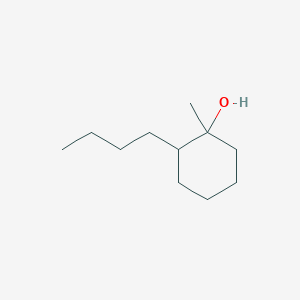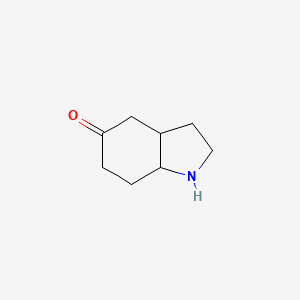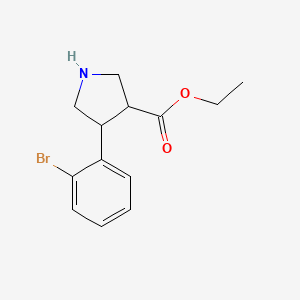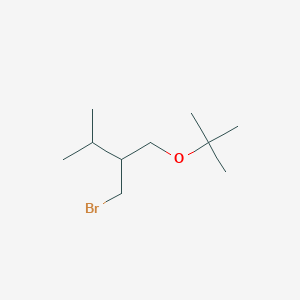
1-Bromo-2-(tert-butoxymethyl)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is an organic compound characterized by the presence of a bromomethyl group, a tert-butoxy group, and a methyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(tert-butoxy)-3-methylbutane using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane in chemical reactions involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The tert-butoxy group provides steric hindrance, influencing the selectivity and outcome of reactions. The methyl group contributes to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with a chlorine atom instead of bromine.
2-(iodomethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with an iodine atom instead of bromine.
2-(bromomethyl)-1-(methoxy)-3-methylbutane: Similar structure but with a methoxy group instead of tert-butoxy.
Uniqueness
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is unique due to the combination of the bromomethyl and tert-butoxy groups, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H21BrO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-bromo-3-methyl-2-[(2-methylpropan-2-yl)oxymethyl]butane |
InChI |
InChI=1S/C10H21BrO/c1-8(2)9(6-11)7-12-10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
WYUHIPLIGAJNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


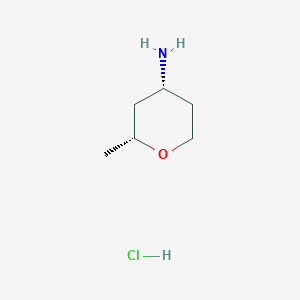

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
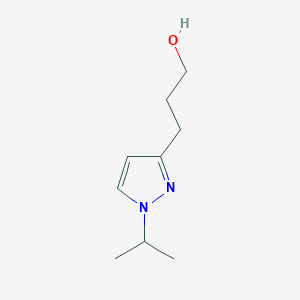

![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)


